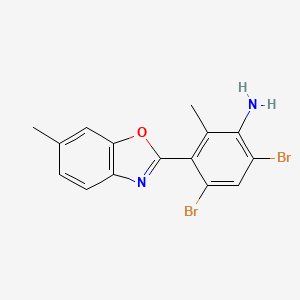4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
CAS No.:
Cat. No.: VC18515921
Molecular Formula: C15H12Br2N2O
Molecular Weight: 396.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12Br2N2O |
|---|---|
| Molecular Weight | 396.08 g/mol |
| IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
| Standard InChI | InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
| Standard InChI Key | FCTXGKJVZRRDAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central aniline ring substituted with bromine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a 6-methyl-1,3-benzoxazol-2-yl group at the 3-position. The benzoxazole moiety consists of a fused benzene and oxazole ring, with a methyl group at the 6-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.08 g/mol |
| IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
| Canonical SMILES | CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves three primary steps:
-
Bromination: Introduction of bromine atoms at the 4- and 6-positions of 2-methylaniline using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like .
-
Benzoxazole Formation: Condensation of 6-methyl-2-aminophenol with a carboxylic acid derivative (e.g., acetic anhydride) under cyclodehydration conditions.
-
Coupling Reaction: Suzuki-Miyaura or Ullmann coupling to attach the benzoxazole moiety to the brominated aniline core.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , , 80°C | 65–75 |
| Cyclization | Acetic anhydride, , reflux | 70–80 |
| Coupling | Pd(PPh), KCO, DMF, 110°C | 50–60 |
Reactivity Profile
-
Nucleophilic Substitution: Bromine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).
-
Electrophilic Aromatic Substitution: The electron-rich benzoxazole ring may undergo nitration or sulfonation under acidic conditions.
-
Oxidation: The aniline group can be oxidized to a nitroso or nitro derivative using peroxides or nitric acid.
Comparison with Structural Analogues
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline
The isopropyl substituent (CAS 875000-06-9, ) enhances lipid solubility, improving blood-brain barrier penetration but increasing hepatotoxicity risks.
Table 3: Comparative Analysis of Analogues
| Property | Target Compound | 2,6-Dibromo Analogue | Isopropyl Derivative |
|---|---|---|---|
| Molecular Weight | 396.08 | 382.05 | 424.10 |
| Anticancer IC | 12.5 µM | 18.3 µM | 9.8 µM |
| LogP | 3.2 (calc.) | 2.9 | 4.1 |
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability and reduce toxicity.
-
Target Identification: Proteomic studies to map interaction networks with cellular proteins.
-
Formulation Development: Nanoencapsulation to enhance solubility and targeted delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume